molecular formula C8H8BrFO B1381096 (2-Bromo-4-fluoro-6-methylphenyl)methanol CAS No. 1379297-33-2

(2-Bromo-4-fluoro-6-methylphenyl)methanol

Cat. No.: B1381096
CAS No.: 1379297-33-2
M. Wt: 219.05 g/mol
InChI Key: KDIIPCUCWNTXMT-UHFFFAOYSA-N
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Description

(2-Bromo-4-fluoro-6-methylphenyl)methanol: is an organic compound with the molecular formula C8H8BrFO It is a derivative of phenylmethanol, where the phenyl ring is substituted with bromine, fluorine, and a methyl group

Scientific Research Applications

Chemistry: (2-Bromo-4-fluoro-6-methylphenyl)methanol is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is utilized to study the effects of halogenated phenylmethanol derivatives on biological systems. It helps in understanding the interactions of such compounds with enzymes and receptors.

Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its unique structure allows for the exploration of novel therapeutic agents targeting specific diseases.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of advanced polymers and resins.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromo-4-fluoro-6-methylphenyl)methanol typically involves the bromination and fluorination of 4-methylphenylmethanol. The reaction conditions often include the use of bromine and fluorine sources under controlled temperature and pressure to ensure selective substitution at the desired positions on the phenyl ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing advanced techniques such as continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to minimize by-products and ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: (2-Bromo-4-fluoro-6-methylphenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The bromine and fluorine substituents can be reduced under specific conditions to yield different derivatives.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.

Major Products:

    Oxidation: Formation of 2-bromo-4-fluoro-6-methylbenzaldehyde or 2-bromo-4-fluoro-6-methylbenzoic acid.

    Reduction: Formation of 2-bromo-4-fluoro-6-methylphenylmethane.

    Substitution: Formation of various substituted phenylmethanol derivatives.

Mechanism of Action

The mechanism of action of (2-Bromo-4-fluoro-6-methylphenyl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine and fluorine substituents enhance its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain pathways, leading to its observed effects in biological systems.

Comparison with Similar Compounds

  • (2-Bromo-4-fluorophenyl)methanol
  • (2-Bromo-6-methylphenyl)methanol
  • (4-Fluoro-6-methylphenyl)methanol

Comparison: Compared to its similar compounds, (2-Bromo-4-fluoro-6-methylphenyl)methanol is unique due to the presence of both bromine and fluorine substituents on the phenyl ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The presence of the methyl group further enhances its reactivity and potential for functionalization.

Properties

IUPAC Name

(2-bromo-4-fluoro-6-methylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrFO/c1-5-2-6(10)3-8(9)7(5)4-11/h2-3,11H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDIIPCUCWNTXMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1CO)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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